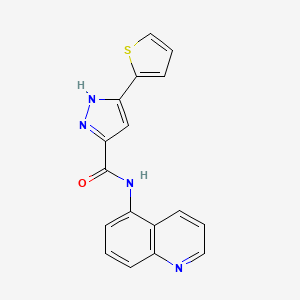![molecular formula C20H32N4O B6581477 1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea CAS No. 1207011-71-9](/img/structure/B6581477.png)
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea” is a urea derivative with a phenylpiperazine and a cyclohexyl group. Urea derivatives are known for their wide range of biological activities and are used in the development of various pharmaceuticals . Phenylpiperazine is a common moiety in medicinal chemistry, known for its potential in CNS-related disorders .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea functional group, a phenylpiperazine moiety, and a cyclohexyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The urea group might participate in reactions with nucleophiles, while the phenylpiperazine moiety might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound and its functional groups .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyl-3-[3-(4-phenylpiperazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c25-20(22-18-8-3-1-4-9-18)21-12-7-13-23-14-16-24(17-15-23)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMFLKBDDEPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}pyridine-4-carboxamide](/img/structure/B6581400.png)
![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide](/img/structure/B6581403.png)

![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6581414.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581416.png)
![N-[(2,4-difluorophenyl)methyl]-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6581432.png)
![5-(4-fluorophenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581438.png)
![5-(furan-2-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6581440.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6581441.png)
![2-{[5-(pyrrolidine-1-sulfonyl)furan-2-yl]methoxy}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B6581458.png)
![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)
![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
